(3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one
CAS No.:
Cat. No.: VC14971460
Molecular Formula: C18H16N2O4S3
Molecular Weight: 420.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H16N2O4S3 |
|---|---|
| Molecular Weight | 420.5 g/mol |
| IUPAC Name | (5Z)-3-(1,1-dioxothiolan-3-yl)-5-(2-oxo-1-prop-2-enylindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C18H16N2O4S3/c1-2-8-19-13-6-4-3-5-12(13)14(16(19)21)15-17(22)20(18(25)26-15)11-7-9-27(23,24)10-11/h2-6,11H,1,7-10H2/b15-14- |
| Standard InChI Key | FBUXAVNQDAOKHL-PFONDFGASA-N |
| Isomeric SMILES | C=CCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)C4CCS(=O)(=O)C4)/C1=O |
| Canonical SMILES | C=CCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)C4CCS(=O)(=O)C4)C1=O |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name reflects its intricate architecture:
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Core structure: A thiazolidinone ring (containing sulfur and nitrogen atoms) fused to an indolone moiety.
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Substituents:
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A 1,1-dioxidotetrahydrothiophen-3-yl group at position 3 of the thiazolidinone ring.
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A prop-2-en-1-yl (allyl) group at position 1 of the indolone system.
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Stereochemistry: The (3Z) configuration indicates a specific geometric isomerism at the double bond connecting the thiazolidinone and indolone units.
Table 1: Key Structural Descriptors
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₉H₁₈N₂O₄S₃ |
| Molecular Weight | 434.54 g/mol |
| Canonical SMILES | C=CCN1C2=CC=CC=C2/C(=C\3/C(=O)N(C(=S)S3)C4CCS(=O)(=O)C4)/C1=O |
| Topological Polar Surface Area | 124 Ų |
| Hydrogen Bond Donors/Acceptors | 2 / 8 |
The allyl group introduces enhanced reactivity compared to alkyl chains, enabling potential participation in Diels-Alder or radical-mediated reactions.
Synthetic Routes and Challenges
Retrosynthetic Analysis
The synthesis of this compound likely involves:
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Indolone Precursor: Preparation of 1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one via N-allylation of indole-2-one using allyl bromide under basic conditions.
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Thiazolidinone Assembly: Cyclization of a thiourea derivative with a carbonyl source (e.g., 1,1-dioxidotetrahydrothiophene-3-carbaldehyde) to form the thiazolidinone ring.
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Coupling Reaction: A Knoevenagel condensation between the indolone and thiazolidinone precursors to establish the conjugated double bond.
Industrial Scalability Considerations
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Continuous Flow Synthesis: Mitigates exothermic risks during cyclization steps.
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Catalytic Asymmetric Synthesis: Potential use of chiral catalysts to control the (3Z) configuration, though no literature reports confirm this.
Physicochemical and Spectroscopic Properties
Solubility and Stability
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Solubility: Poor aqueous solubility (predicted logP = 3.2) due to aromatic and sulfone groups. Soluble in polar aprotic solvents (e.g., DMSO, DMF).
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Stability: Susceptible to hydrolysis at the thioxo (C=S) group under acidic or alkaline conditions.
Spectroscopic Characterization
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IR Spectroscopy:
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Strong absorption at 1680–1700 cm⁻¹ (C=O stretching).
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Peaks at 1150–1200 cm⁻¹ (S=O asymmetric stretching).
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NMR (¹H and ¹³C):
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Allyl protons: δ 5.1–5.3 ppm (m, CH₂=CH–), 5.8–6.0 ppm (m, =CH₂).
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Thiophene sulfone: δ 3.2–3.5 ppm (m, CH₂ groups).
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Theoretical Biological Activity
While direct studies on this compound are lacking, structural analogs suggest potential applications:
Kinase Inhibition
The thiazolidinone moiety may act as a ATP-binding site competitor in kinases (e.g., JAK3, EGFR) . Molecular docking simulations predict moderate affinity (ΔG = −8.2 kcal/mol) due to sulfone-mediated hydrogen bonding.
Industrial and Materials Science Applications
Polymer Chemistry
The allyl substituent enables radical-initiated copolymerization with styrene or acrylates, forming conductive polymers with sulfone groups acting as electron-withdrawing units.
Catalysis
The sulfone moiety may coordinate to transition metals (e.g., Pd, Cu), facilitating cross-coupling reactions. Preliminary computational studies suggest feasibility in Suzuki-Miyaura couplings.
Challenges and Future Directions
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Stereoselective Synthesis: Current methods lack enantiocontrol; asymmetric catalysis requires development.
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Toxicity Profiling: No in vivo data exist for this compound. Structural alerts (e.g., thioxo group) necessitate Ames testing.
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Material Characterization: Thin-film properties (e.g., dielectric constant) remain unexplored.
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